- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,

Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

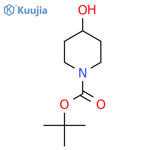

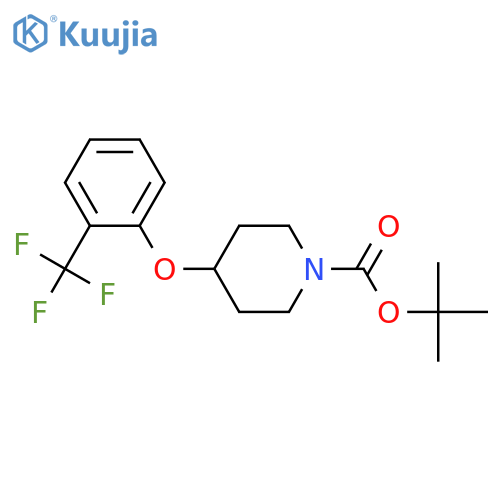

921605-76-7 structure

Nombre del producto:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Propiedades químicas y físicas

Nombre e identificación

-

- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE

- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate

- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)

- DB-002185

- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester

- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

- SCHEMBL71246

- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate

- AKOS015900410

- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

- 921605-76-7

- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

- DTXSID60677459

-

- MDL: MFCD16659832

- Renchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3

- Clave inchi: NMYLUTZGNZLFET-UHFFFAOYSA-N

- Sonrisas: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 345.155

- Masa isotópica única: 345.155

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 24

- Cuenta de enlace giratorio: 6

- Complejidad: 426

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.2

- Superficie del Polo topológico: 38.8A^2

Propiedades experimentales

- Denso: 1.200

- Punto de ebullición: 394.295 °C at 760 mmHg

- Punto de inflamación: 192.263 °C

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180662-1g |

tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 95% | 1g |

$729 | 2021-08-05 | |

| Alichem | A129004934-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95% | 1g |

$640.56 | 2023-08-31 | |

| Chemenu | CM180662-1g |

tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 95% | 1g |

$730 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |

Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |

921605-76-7 | 98% | 1g |

¥6594.00 | 2024-04-25 | |

| A2B Chem LLC | AH96643-25g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 97% | 25g |

$1800.00 | 2024-07-18 | |

| Ambeed | A352181-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95+% | 1g |

$608.0 | 2024-04-16 | |

| A2B Chem LLC | AH96643-5g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 97% | 5g |

$972.00 | 2024-07-18 | |

| Crysdot LLC | CD11013624-1g |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |

921605-76-7 | 95+% | 1g |

$772 | 2024-07-19 |

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt

Referencia

- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt

Referencia

- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C

Referencia

- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C

Referencia

- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt

Referencia

- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt

Referencia

- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C

Referencia

- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C

Referencia

- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt

Referencia

- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt

Referencia

- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt

Referencia

- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C

Referencia

- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities, Journal of Medicinal Chemistry, 2020, 63(19), 11054-11084

Métodos de producción 15

Condiciones de reacción

Referencia

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C

Referencia

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials

- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate

- n-Boc-4-hydroxypiperidine

- tert-butyl 4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate

- 2-Hydroxybenzotrifluoride

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products

1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Literatura relevante

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

2. Back matter

-

3. Book reviews

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

5. Back matter

921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine) Productos relacionados

- 2409673-74-9(6-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine)

- 2171757-15-4(4-(cyclopentylcarbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 142294-64-2(4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide)

- 120200-05-7((2S)-2-amino-6,6,6-trifluorohexanoic acid)

- 2229197-84-4(2-hydroxy-2-methyl-3-(1-methyl-1H-imidazol-4-yl)propanoic acid)

- 19932-97-9(3-(4-nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one)

- 79925-16-9(2-(4-Cyanophenoxy)-2-methylpropanoic Acid)

- 1955507-28-4(2-(azetidin-3-yl)-5-chloro-4-methylphenol, trifluoroacetic acid)

- 2150939-65-2(3-{(benzyloxy)carbonylamino}-3-cyclopentylbutanoic acid)

- 1805248-90-1(1-Bromo-4-fluoro-2-nitro-5-(trifluoromethylthio)benzene)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

Pureza:99%

Cantidad:1g

Precio ($):547.0